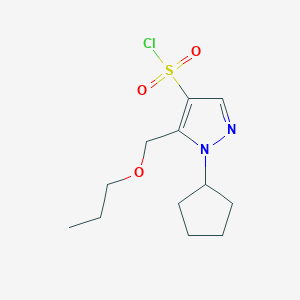![molecular formula C11H11ClF3N5O2 B2586798 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide CAS No. 251310-32-4](/img/structure/B2586798.png)
5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide is a useful research compound. Its molecular formula is C11H11ClF3N5O2 and its molecular weight is 337.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide typically involves multi-step reactions. The initial phase involves the preparation of the isoxazole ring, which is then integrated with the pyridine derivative via nucleophilic substitution reactions. One common approach uses hydrazides and chloro-pyridine intermediates under controlled temperature and pH conditions to ensure specificity and yield.
Industrial Production Methods Industrial synthesis focuses on scalability and cost-effectiveness. This often involves optimizing the reaction conditions like temperature, pressure, and solvents, coupled with catalytic agents to improve yield and reduce impurities. Continuous flow reactors and automation might be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions The compound undergoes various reactions including:
Oxidation: Introducing oxidizing agents can modify the hydrazide group or the aromatic ring.
Reduction: Under specific conditions, the trifluoromethyl group may be reduced to difluoromethyl or similar derivatives.
Substitution: Nucleophilic or electrophilic substitutions can occur primarily on the aromatic pyridine ring.
Common Reagents and Conditions Reagents such as N-bromosuccinimide (NBS), palladium catalysts, or lithium aluminum hydride (LiAlH4) are frequently used. Reaction conditions vary, with some requiring an inert atmosphere (e.g., nitrogen or argon) and others performed in anhydrous solvents.
Major Products Major products depend on the reaction type. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups enhancing the compound’s pharmacological properties.
Scientific Research Applications
In chemistry, this compound is studied for its ability to undergo complex transformations, making it a valuable building block in organic synthesis. In biology and medicine, its potential as a pharmacophore for developing anti-inflammatory, anti-cancer, or antimicrobial agents is being investigated. Industrially, it finds applications in material science for creating novel polymers with enhanced properties like increased thermal stability or chemical resistance.
Mechanism of Action
The compound’s mechanism of action in biological systems involves interacting with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group often enhances bioavailability and binding affinity, while the isoxazole and pyridine moieties can interact with active sites, modifying biochemical pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide is unique due to the trifluoromethyl group which imparts greater metabolic stability and lipid solubility. Similar compounds might include:
5-(aminomethyl)-3-isoxazolecarbohydrazide
3-chloro-5-(trifluoromethyl)pyridine
2-pyridinylhydrazones
Properties
IUPAC Name |
5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N5O2/c12-7-1-5(11(13,14)15)3-17-9(7)18-4-6-2-8(20-22-6)10(21)19-16/h1,3,6H,2,4,16H2,(H,17,18)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXVLPQGBWGWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NN)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2586715.png)
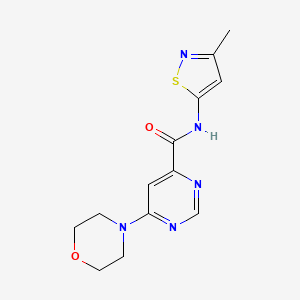
![N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2586719.png)
![N-(2-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2586721.png)

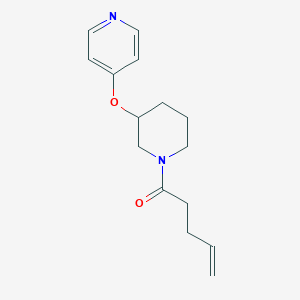
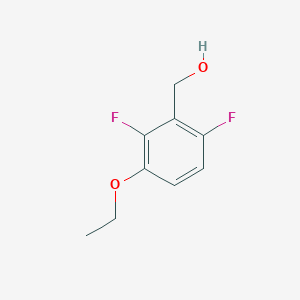

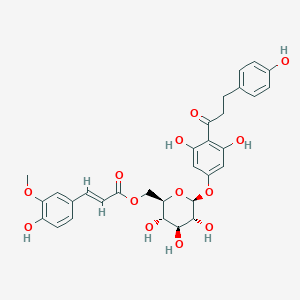

![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide](/img/structure/B2586733.png)
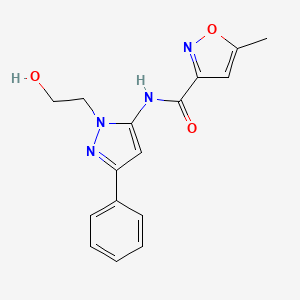
![5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2586736.png)
